Dodecyl propionate

Description

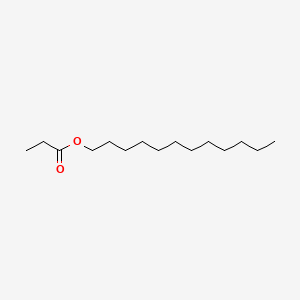

Structure

3D Structure

Properties

IUPAC Name |

dodecyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGJPCFYGPKBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064142 | |

| Record name | Lauryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Slightly fruity light aroma | |

| Record name | Dodecyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Dodecyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.866 (20°) | |

| Record name | Dodecyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6221-93-8 | |

| Record name | Dodecyl propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6221-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G537BMD9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Absence of Evidence for Dodecyl Propionate as a Mammalian Pheromone: A Scientific Assessment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the inquiry into dodecyl propionate's role as a mammalian pheromone. Following a comprehensive review of existing scientific literature, we conclude that there is currently no evidence to support the classification of dodecyl propionate as a pheromone in mammals. This whitepaper will briefly outline the known roles of dodecyl propionate in other biological contexts and then propose a methodological framework for the investigation of novel mammalian pheromones, using a hypothetical case for a generic ester compound.

Introduction: The State of Dodecyl Propionate Research

Dodecyl propionate, also known as lauryl propionate, is an organic compound classified as an ester of dodecanol and propionic acid. Its primary applications and identifications in scientific literature are in the fields of fragrance and food industries, as well as in the chemical ecology of insects.

Our extensive search of scientific databases and literature reveals that while dodecyl propionate is a known component in the scent profiles of some fruits and has been identified as a semiochemical in certain insect species, there is a notable absence of research identifying or suggesting its role as a signaling molecule in mammals. Pheromones are species-specific chemical signals that trigger innate behavioral or physiological responses in recipients. The rigorous process of identifying and validating a compound as a pheromone involves multiple stages of chemical analysis, behavioral assays, and neurophysiological studies. To date, dodecyl propionate has not been a subject of such investigation in the context of mammalian communication.

Established Roles of Dodecyl Propionate

-

Fragrance and Flavoring Agent: Dodecyl propionate is utilized in the cosmetic and food industries for its fruity, waxy, and slightly floral aroma.

-

Insect Semiochemical: There is some evidence of dodecyl propionate acting as a semiochemical (a chemical involved in communication) in insects. For instance, it has been identified in the secretions of certain beetle species.

A Methodological Framework for Investigating Novel Mammalian Pheromones

While dodecyl propionate itself is not a known mammalian pheromone, the inquiry presents an opportunity to outline a robust, scientifically-grounded workflow for the identification and validation of novel pheromonal compounds in mammals. This section will serve as a technical guide for researchers interested in this field.

Phase 1: Discovery and Identification

The initial phase focuses on identifying potential pheromone candidates from biological samples.

Experimental Protocol: Extraction and Analysis of Volatile Organic Compounds (VOCs) from Biological Samples

-

Sample Collection: Collect relevant biological samples (e.g., urine, feces, skin swabs, glandular secretions) from the subject species under controlled conditions to minimize environmental contamination.

-

Extraction: Employ Solid Phase Microextraction (SPME) for the extraction of volatile and semi-volatile compounds.

-

Insert an SPME fiber (e.g., 100 µm Polydimethylsiloxane) into the headspace of the heated sample vial (e.g., 60°C for 30 minutes).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the extracted compounds from the SPME fiber in the injection port of a GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify the compounds by comparing their mass spectra with established libraries (e.g., NIST).

-

-

Comparative Analysis: Compare the chemical profiles of samples from different social or physiological states (e.g., dominant vs. subordinate, estrous vs. non-estrous) to identify candidate compounds that correlate with specific states.

Phase 2: Behavioral Assays

Once a candidate compound is identified, its behavioral effect must be rigorously tested.

Experimental Protocol: Two-Choice Behavioral Assay

-

Synthesis of Candidate Compound: Obtain a high-purity synthetic version of the candidate compound.

-

Experimental Arena: Utilize a Y-maze or a similar two-choice arena.

-

Stimulus Presentation: Present the test animal with two stimuli: the synthetic candidate compound and a control (e.g., the solvent used to dilute the compound).

-

Data Collection: Record the time spent in each arm of the maze, the latency to first choice, and any specific behaviors (e.g., sniffing, aggression, mounting).

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if there is a significant preference or avoidance of the candidate compound.

Phase 3: Neurophysiological Validation

To confirm a true pheromonal response, the activation of the vomeronasal organ (VNO) or the main olfactory epithelium (MOE) should be demonstrated.

Experimental Protocol: Electroolfactography (EOG)

-

Animal Preparation: Anesthetize the animal and expose the olfactory epithelium or VNO.

-

Stimulus Delivery: Deliver puffs of the synthetic candidate compound and control substances over the exposed sensory tissue.

-

Signal Recording: Use microelectrodes to record the field potentials generated by the sensory neurons in response to the stimuli.

-

Data Analysis: Compare the amplitude and duration of the EOG responses to the candidate compound and the controls.

Workflow for Novel Pheromone Identification

Caption: A logical workflow for the discovery and validation of novel mammalian pheromones.

Hypothetical Signaling Pathway of a Novel Ester Pheromone

Should a novel ester, for the sake of this guide let's call it "Ester X," be validated as a mammalian pheromone, its signaling would likely follow the canonical pathway for non-volatile pheromones mediated by the VNO.

Signaling Pathway of a Hypothetical Ester Pheromone

Caption: A putative signaling cascade for a hypothetical ester pheromone via the VNO.

Conclusion

The assertion that dodecyl propionate functions as a mammalian pheromone is not supported by the current body of scientific literature. However, the principles of chemical ecology and neurobiology provide a clear and testable framework for the identification and validation of new chemical signals in mammals. Researchers are encouraged to apply these rigorous methodologies to explore the complex world of mammalian chemical communication. Future discoveries in this field will undoubtedly continue to emerge from the systematic application of these well-established scientific principles.

References

As this document addresses the absence of evidence, a traditional reference list of supporting literature for the central topic is not applicable. The methodological protocols described are standard procedures in the field of chemical ecology and neurobiology, and further details can be found in standard textbooks and review articles on these subjects. For researchers interested in validated mammalian pheromones, we recommend literature searches on compounds such as:

- Darcin (in mice)

- 2-heptanone (in mice)

- Androstenone and Androstenol (in pigs)

The Pheromonal Role of Dodecyl Propionate in Rat Pup Development: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the current scientific understanding of dodecyl propionate's role in the behavioral development of rat pups (Rattus norvegicus). Primarily recognized as a key pheromonal signal, dodecyl propionate orchestrates a critical maternal behavior essential for pup survival. This document will detail its established function, the methodologies to investigate its effects, and the existing gaps in our knowledge, particularly concerning its direct influence on pup behavior and neural development.

Executive Summary: The Indirect Architect of Pup Viability

Dodecyl propionate is a chemical compound identified as a crucial pheromone released from the preputial glands of rat pups.[1] Its primary and most well-documented role is not in directly modulating the pup's own behavior, but rather in eliciting a vital caregiving response from the dam: anogenital licking. This maternal behavior is indispensable for the survival of neonatal rats, as it stimulates urination and defecation, functions the pups cannot perform independently in their early postnatal days.[2] The dam's ability to detect this pheromone is mediated by her vomeronasal organ (VNO), and disruption of this sensory pathway leads to significant impairments in maternal care, resulting in increased pup mortality and reduced growth.[2][3] While the influence of dodecyl propionate on maternal behavior is clearly established, its direct effects on the pups themselves, including suckling, nipple attachment, and social interactions with littermates, remain an understudied area of developmental psychobiology.

The Biochemical Identity and Source of a Vital Signal

Dodecyl propionate is an ester that has been identified as the principal bioactive component of the lipidic extract from the preputial gland secretion of rat pups.[1] Through combined gas chromatography and mass spectrometric analysis, researchers have isolated and identified several compounds from this secretion, with dodecyl propionate being the most potent in eliciting maternal licking behaviors.[1]

The Established Role: A Pheromonal Bridge Between Pup and Dam

The most significant function of dodecyl propionate is its role as a semiochemical that triggers and regulates maternal anogenital licking. This interaction is a classic example of pheromonal communication shaping a critical aspect of social and developmental behavior in mammals.

Elicitation of Maternal Anogenital Licking

The presence of dodecyl propionate on the pup's body directs the dam's attention to the anogenital region, prompting vigorous licking. This action is not merely for cleanliness but is a physiological necessity for the pups. Without this stimulation, pups are unable to void their bladders and bowels, leading to fatal complications.[2] Studies have demonstrated that filter papers anointed with synthetic dodecyl propionate can elicit similar investigatory and licking behaviors from dams, confirming its role as a key stimulus.[2]

The Maternal Sensory Gateway: The Vomeronasal Organ

The dam's perception of dodecyl propionate is primarily mediated by the vomeronasal organ (VNO), also known as Jacobson's organ. This accessory olfactory structure is specialized for detecting non-volatile chemical cues, such as pheromones.[2][3] Surgical removal of the VNO (vomeronasalectomy) in dams results in a marked disorganization of anogenital licking behavior. These dams spend significantly less time in close contact with pups and lick them less efficiently, leading to a stark decrease in pup survival rates (around 75% survival compared to over 95% in control groups) and impaired growth of the surviving pups.[2]

Investigating the Effects of Dodecyl Propionate: Experimental Protocols

A robust understanding of dodecyl propionate's function has been built upon a foundation of precise and replicable experimental protocols. The following sections detail the methodologies for both the chemical analysis of the pheromone and the behavioral assessment of its effects.

Chemical Analysis of Preputial Gland Secretions

Objective: To identify and quantify the chemical constituents of rat pup preputial gland secretions, with a focus on dodecyl propionate.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Collection: Euthanize rat pups at a specific postnatal day. Dissect the preputial glands located in the anogenital region.

-

Extraction: Homogenize the glands in a non-polar solvent (e.g., hexane or dichloromethane) to extract the lipid-soluble compounds.

-

Analysis: Concentrate the extract and inject it into a gas chromatograph coupled with a mass spectrometer.

-

Identification: Compare the resulting mass spectra with known standards and databases to identify dodecyl propionate and other compounds.

-

Quantification: Use an internal standard to quantify the amount of dodecyl propionate present in the sample.

Behavioral Assays for Maternal Response

Objective: To assess the behavioral response of dams to dodecyl propionate.

Methodology: Olfactory Choice and Licking Behavior Test

-

Habituation: Acclimate a lactating dam to a testing arena for a set period.

-

Stimulus Presentation: Introduce two filter papers into the arena: one treated with a solvent control and the other with a solution of dodecyl propionate in the same solvent.

-

Behavioral Scoring: Over a defined observation period, a trained observer, blind to the treatment conditions, should record the duration and frequency of the dam's sniffing, licking, and physical contact with each filter paper.

-

Data Analysis: Compare the behavioral measures between the dodecyl propionate-treated and control stimuli to determine preference and the elicitation of licking behavior.

Investigating the Role of the Vomeronasal Organ

Objective: To determine the necessity of the VNO in mediating the maternal response to dodecyl propionate.

Methodology: Vomeronasalectomy (VNX) and Behavioral Testing

-

Surgical Procedure: Perform a surgical ablation of the vomeronasal organ in a cohort of female rats prior to mating. A sham surgery group should be included as a control.

-

Post-Surgical Recovery: Allow for a sufficient recovery period before introducing a male for mating.

-

Maternal Behavior Assessment: Following parturition, observe and quantify the dams' anogenital licking of their pups. Key metrics include the latency to initiate licking, the duration of licking bouts, and the distribution of licking across the litter.

-

Pup Viability Assessment: Monitor pup survival rates and daily weight gain as primary outcome measures of maternal care efficacy.

-

Data Comparison: Compare the maternal behavior and pup viability between the VNX and sham-operated dams.

The Unexplored Frontier: Direct Effects on Rat Pups

A significant knowledge gap exists regarding the direct influence of dodecyl propionate on the behavior and neurodevelopment of the pups themselves. Current literature is heavily focused on the maternal response. Future research should address the following questions:

-

Does dodecyl propionate influence nipple attachment and suckling behavior? While maternal odors are known to be crucial for nipple attachment, the specific role of dodecyl propionate in this context has not been elucidated.[4][5]

-

Does dodecyl propionate play a role in pup-littermate interactions? Pheromonal cues are known to mediate social behaviors; however, the involvement of dodecyl propionate in sibling recognition or huddling behavior is unknown.

-

What are the neural responses in the pup's brain to dodecyl propionate? Investigating neural activation patterns in the olfactory bulb and other relevant brain regions of pups exposed to dodecyl propionate could reveal if this pheromone has a direct neurological effect on the neonate.[6]

Proposed Experimental Designs for Future Research

Objective: To investigate the direct behavioral effects of dodecyl propionate on rat pups.

Methodology: Y-Maze Olfactory Preference Test

-

Apparatus: Utilize a Y-maze with a constant airflow from each of the two arms towards the starting point.

-

Stimuli: Introduce dodecyl propionate into the airflow of one arm and a solvent control into the other.

-

Procedure: Place a pup at the start of the maze and record the time spent in each arm and the first arm chosen.

-

Analysis: Determine if pups show a preference for the arm scented with dodecyl propionate.

Methodology: Nipple Attachment Latency Test

-

Preparation: Use an anesthetized, non-lactating dam whose ventrum has been cleaned to remove natural odors.

-

Stimulus Application: Apply a solution of dodecyl propionate to a subset of nipples and a solvent control to others.

-

Observation: Place a pup near the dam's ventrum and record the latency to attach to a nipple.

-

Analysis: Compare the attachment latency and success rate between the dodecyl propionate-treated and control nipples.

Data Presentation and Visualization

Tabular Summary of Experimental Findings

| Experimental Group | Key Behavioral Outcome | Pup Survival Rate | Pup Weight Gain | Reference |

| Control Dams | Organized and consistent anogenital licking | >95% | Normal | [2] |

| Vomeronasalectomized (VNX) Dams | Disorganized and reduced anogenital licking | ~75% | Impaired | [2] |

| Dams Exposed to Dodecyl Propionate | Increased investigatory and licking behavior towards the stimulus | N/A | N/A | [1][2] |

Visualizing Experimental Workflows and Pathways

Caption: Workflow for investigating maternal behavioral response to dodecyl propionate.

Caption: The pheromonal pathway of dodecyl propionate from pup to maternal care.

Conclusion and Future Directions

Dodecyl propionate stands as a compelling example of the power of chemical communication in shaping early life development in mammals. Its role as a critical signal for eliciting essential maternal care is well-established. However, the scientific narrative of dodecyl propionate is likely incomplete. The lack of research into its direct effects on rat pups represents a significant opportunity for discovery. Future investigations in this area will not only broaden our understanding of this specific pheromone but also contribute to the wider field of developmental psychobiology, potentially uncovering new mechanisms by which the early sensory world shapes the developing organism.

References

-

Brouette-Lahlou, I., Godinot, F., & Vernet-Maury, E. (1999). The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone. Physiology & Behavior, 66(3), 427-436. [Link]

-

Brouette-Lahlou, I., Vernet-Maury, E., Godinot, F., & Chanel, J. (1991). Dodecyl propionate, attractant from rat pup preputial gland: characterization and identification. Journal of Chemical Ecology, 17(7), 1343-1354. [Link]

-

Al Aïn, S., et al. (2016). Neurobehavioral assessment of maternal odor in developing rat pups: implications for social buffering. Psychoneuroendocrinology, 69, 1-10. [Link]

-

Miller, K. G., & Spear, N. E. (2010). Olfactory learning in the rat immediately after birth: unique salience of first odors. Developmental psychobiology, 52(4), 364-375. [Link]

-

Chen, Y., & Aronow, B. J. (2020). The Role of Olfactory Genes in the Expression of Rodent Paternal Care Behavior. Genes, 11(3), 299. [Link]

-

Ben-Ami Bartal, I., et al. (2022). Neural activation associated with outgroup helping in adolescent rats. eScholarship, University of California. [Link]

-

Raineki, C., et al. (2019). Bidirectional control of infant rat social behavior via dopaminergic innervation of the basolateral amygdala. Current Biology, 29(15), 2471-2484.e5. [Link]

-

Al Aïn, S., et al. (2016). Neurobehavioral Assessment of Maternal Odor in Developing Rat Pups: Implications for Social Buffering. ResearchGate. [Link]

-

Abel, E. L., & Bilitzke, P. J. (1990). Nipple attachment behavior in rat pups exposed to alcohol in utero. Neurotoxicology and teratology, 12(4), 349-352. [Link]

-

Williams, J. R., & Epple, G. (1983). Suckling behavior in neonatal rats: psychopharmacological investigations. Pharmacology, biochemistry, and behavior, 19(5), 841-847. [Link]

-

Coureaud, G., et al. (2016). Chemical Identification of “Maternal Signature Odors” in Rat. Chemical Senses, 42(2), 125-135. [Link]

-

Brennan, P. A., & Zufall, F. (2006). The Role of Pheromonal Responses in Rodent Behavior: Future Directions for the Development of Laboratory Protocols. ILAR journal, 47(4), 359-369. [Link]

Sources

- 1. Dodecyl propionate, attractant from rat pup preputial gland: Characterization and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Pheromonal Responses in Rodent Behavior: Future Directions for the Development of Laboratory Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nipple attachment behavior in rat pups exposed to alcohol in utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurobehavioral assessment of maternal odor in developing rat pups: implications for social buffering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Lauryl Propionate

Preamble: Charting the Unexplored Potential of Lauryl Propionate

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the scientific landscape of lauryl propionate. Direct, comprehensive studies on the specific biological activities of lauryl propionate are nascent. Therefore, this document serves as a foundational whitepaper, synthesizing established principles of biochemistry and pharmacology with data from structurally related compounds to build a predictive framework for its biological activity. Our objective is to provide a robust, scientifically-grounded starting point for future research and development. We will proceed by dissecting lauryl propionate into its constituent moieties—lauryl alcohol and propionic acid—to forecast its metabolic fate and subsequent biological impact. This guide is structured to not only present what is known about related molecules but to also illuminate the path for future investigation by proposing detailed experimental workflows.

Section 1: Physicochemical Properties and Predicted Metabolism

Lauryl propionate, the ester of lauryl alcohol (dodecanol) and propionic acid, is an organic compound with properties that suggest its primary interactions in a biological system will be at lipid-rich interfaces, such as the cell membrane and the stratum corneum.

| Property | Value | Source |

| Molecular Formula | C15H30O2 | Inferred |

| Molecular Weight | 242.40 g/mol | Inferred |

| LogP (Octanol/Water Partition Coefficient) | ~6.5 (Estimated) | Inferred |

| Water Solubility | Low | Inferred |

Due to its ester linkage, lauryl propionate is anticipated to be a substrate for various esterase enzymes present in the skin, plasma, and gastrointestinal tract. The primary metabolic pathway is predicted to be hydrolysis, yielding lauryl alcohol and propionic acid.

Caption: Predicted metabolic pathway of lauryl propionate.

Section 2: The Biological Landscape of Propionic Acid

Upon hydrolysis, the liberated propionic acid, a short-chain fatty acid (SCFA), is expected to be a key mediator of biological activity. Propionic acid is naturally produced by the gut microbiota and has well-documented physiological effects.[1]

Metabolic Regulation

Propionic acid is known to influence lipid and glucose metabolism. It has been demonstrated to lower fatty acid levels in the liver and plasma and may improve tissue insulin sensitivity.[1] One of the key mechanisms is the inhibition of hepatic cholesterol synthesis.[1][2]

Immunomodulatory Effects

Propionic acid exhibits immunosuppressive actions, potentially through the activation of G-protein coupled receptors 41 and 43, and the peroxisome proliferator-activated receptor γ (PPARγ).[1] This can lead to the inhibition of the NF-κB transcription factor, a central regulator of inflammatory responses.[1]

Antimicrobial Properties

Propionic acid is utilized as a preservative in food and animal feed due to its antifungal properties.[3] Its mechanism of action against fungi like Aspergillus nidulans involves the intracellular accumulation of propionyl-CoA, which can inhibit key enzymes such as pyruvate dehydrogenase.[3]

Section 3: The Role of Lauryl Alcohol

Lauryl alcohol (dodecanol) is a fatty alcohol commonly used in cosmetics as an emollient, emulsifier, and viscosity-increasing agent. While it is not considered to have significant primary biological activity in the same vein as propionic acid, its physicochemical properties can influence the overall effect of lauryl propionate. Its long alkyl chain contributes to the lipophilicity of the parent ester, potentially enhancing its penetration through the stratum corneum.

Section 4: Potential Therapeutic Applications and Toxicological Profile

Based on the predicted metabolic products, lauryl propionate could be investigated for several therapeutic applications:

-

Topical Anti-inflammatory Agent: The local delivery of propionic acid via lauryl propionate hydrolysis could be beneficial in inflammatory skin conditions.

-

Antifungal Formulations: Its potential to release propionic acid could be harnessed for treating fungal skin infections.

-

Acne Treatment: By combining the antimicrobial effects of propionic acid with the emollient properties of lauryl alcohol, it may be useful in acne formulations.

In terms of safety, related propionate esters have been evaluated and are considered safe for use in fragrances, with no genotoxicity observed.[4][5] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that various alkyl esters are safe for use in cosmetics when formulated to be non-irritating.[6] However, high concentrations of certain detergents can cause skin and eye irritation.[7]

Section 5: Proposed Experimental Workflows

To validate the predicted biological activities of lauryl propionate, a systematic experimental approach is necessary.

In Vitro Assays

-

Cell Viability and Cytotoxicity:

-

Protocol: Utilize cell lines such as HaCaT (human keratinocytes) and RAW 264.7 (murine macrophages). Culture cells in appropriate media and expose them to a range of lauryl propionate concentrations for 24-48 hours. Assess cell viability using an MTT or PrestoBlue assay.

-

Causality: This initial screen is crucial to determine the non-toxic concentration range for subsequent functional assays.

-

-

Anti-inflammatory Activity:

-

Protocol: In RAW 264.7 cells, induce an inflammatory response with lipopolysaccharide (LPS). Co-treat with lauryl propionate. Measure the production of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.[8]

-

Causality: A reduction in these inflammatory markers would provide evidence for the anti-inflammatory potential of lauryl propionate, likely mediated by the released propionic acid.

-

Caption: Workflow for in vitro anti-inflammatory assessment.

-

Antifungal Susceptibility Testing:

-

Protocol: Use a broth microdilution method according to CLSI guidelines to determine the minimum inhibitory concentration (MIC) of lauryl propionate against relevant fungal species like Candida albicans and Malassezia furfur.

-

Causality: This will directly assess the antifungal efficacy of the compound.

-

-

Skin Permeation Study:

-

Protocol: Employ Franz diffusion cells with excised human or porcine skin. Apply a formulation containing lauryl propionate to the donor compartment and sample the receptor fluid over time. Analyze the samples for both lauryl propionate and its metabolites using LC-MS/MS.

-

Causality: This experiment will confirm the skin penetration of lauryl propionate and its hydrolysis within the skin, which is a prerequisite for its topical bioactivity.

-

In Vivo Models

-

Anti-inflammatory Efficacy:

-

Model: Use a carrageenan-induced paw edema model in rats or mice.[9]

-

Protocol: Topically apply a formulation of lauryl propionate to the paw before or after inducing inflammation with carrageenan. Measure the change in paw volume over several hours.

-

Causality: A significant reduction in edema compared to the vehicle control would demonstrate in vivo anti-inflammatory activity.

-

-

Skin Irritation Potential:

-

Model: Utilize a rabbit skin irritation test (Draize test) or a more modern in vitro reconstructed human epidermis model.

-

Protocol: Apply the test substance to the skin and observe for signs of erythema and edema over a set period.

-

Causality: This is a standard toxicological assessment to ensure the safety of the compound for topical application.

-

Section 6: Conclusion and Future Directions

Lauryl propionate stands as a molecule of interest with a predictable metabolic pathway that suggests a range of biological activities, primarily driven by its hydrolysis product, propionic acid. The lipophilic nature of the parent ester may offer advantages in formulation and dermal delivery. The proposed experimental workflows provide a clear and scientifically rigorous path to validating these predicted activities and establishing a comprehensive biological profile. Future research should focus on confirming the metabolic fate of lauryl propionate in relevant biological systems and systematically evaluating its efficacy and safety in the potential therapeutic areas outlined. The convergence of its constituent parts' known biological effects with its favorable physicochemical properties makes lauryl propionate a compelling candidate for further investigation in dermatology and drug development.

References

- Ataman Kimya.

- PubChem.

- ResearchGate.

- PubChem.

- PubChem. Propanoic acid, 3,3'-thiobis-, didodecyl ester.

- ResearchGate. In Vivo Assessment of Clobetasol Propionate-Loaded Lecithin-Chitosan Nanoparticles for Skin Delivery.

- Chemistry LibreTexts.

- PubMed.

- PubMed.

- Wikipedia. Propionic acid.

- RSC Education. Making esters from alcohols and acids | Class experiment.

- Taylor & Francis Online.

- MDPI.

- ScienceDirect.

- PubMed. Predictivity of standardized and controlled permeation studies: Ex vivo - In vitro - In vivo correlation for sublingual absorption of propranolol.

- Student Handout. Ester Synthesis Lab.

- ResearchGate. Natural Product Testing: Selecting in vivo Anticancer Assay Model.

- ACS Publications.

- MDPI. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.

- PubChem.

- ScienceDirect.

- The Good Scents Company.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Lauryl Laurate | C24H48O2 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disodium Lauriminodipropionate | C18H33NNa2O4 | CID 19294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Applications of Dodecyl Propionate in Agriculture

Abstract

Dodecyl propionate (DP), a fatty acid ester with the molecular formula C15H30O2, is recognized for its role as a flavor and fragrance agent and as a semiochemical in mammalian communication.[1][2][3] However, its potential within agricultural systems remains largely unexplored. This technical guide synthesizes current knowledge on dodecyl propionate and related fatty acid esters to postulate and provide a framework for evaluating its utility in modern agriculture. We explore its potential as a semiochemical for insect pest management, a contact insecticide or acaricide, and an antifungal agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically validate these applications. The causality behind experimental choices is explained to ensure a robust and scientifically sound investigation into dodecyl propionate as a novel agricultural tool.

Introduction to Dodecyl Propionate

Dodecyl propionate (CAS 6221-93-8), also known as lauryl propionate, is the ester formed from dodecanol (lauryl alcohol) and propionic acid.[2] It is a colorless liquid characterized by a fruity odor.[1][2] Its physicochemical properties are critical to understanding its potential biological activity and formulating it for agricultural use.

Table 1: Physicochemical Properties of Dodecyl Propionate

| Property | Value | Source |

| Molecular Formula | C15H30O2 | PubChem[2] |

| Molecular Weight | 242.40 g/mol | PubChem[2] |

| Appearance | Colorless clear liquid | The Good Scents Company[1] |

| Odor | Fruity | The Good Scents Company[1] |

| logP (o/w) | ~6.00 - 6.39 (estimated) | PubChem, The Good Scents Company[1][2] |

| Water Solubility | 0.116 mg/L @ 25°C (estimated) | The Good Scents Company[1] |

| Solubility | Soluble in alcohol and non-polar solvents | PubChem[2] |

| Vapor Pressure | 0.002 mmHg @ 25°C (estimated) | The Good Scents Company[1] |

The high lipophilicity (indicated by the high logP value) and low water solubility suggest that dodecyl propionate will readily associate with waxy surfaces, such as plant cuticles and insect exoskeletons, and persist in the environment.[1][2][4] Its low vapor pressure indicates it is semi-volatile, a key characteristic for compounds used as semiochemicals.[1]

Postulated Mechanisms and Applications in Agriculture

While direct agricultural applications of dodecyl propionate are not well-documented, its chemical structure as a fatty acid ester allows for scientifically grounded hypotheses based on the known bioactivities of similar molecules.

Application I: Semiochemical for Insect Pest Management

Many esters of fatty acids function as insect pheromones (signals within a species) or kairomones (signals between different species). Dodecyl propionate has been identified as a pheromone-like compound in mammals and a semiochemical for the giant girdled lizard, demonstrating its role in chemical communication.[3][5][6][7] This precedent is the strongest indicator of its potential in agriculture.

Postulated Mechanism: Dodecyl propionate may act as a sex attractant, aggregation pheromone, or oviposition deterrent for key agricultural insect pests. Insect olfactory receptor neurons are highly tuned to the specific chain length, degree of saturation, and functional groups of volatile organic compounds. The unique structure of dodecyl propionate could be a specific key to the olfactory lock of a target pest.

Potential Uses:

-

Mating Disruption: Dispersing synthetic dodecyl propionate in a field could overwhelm the sensory system of male insects, preventing them from locating females and disrupting the mating cycle.

-

Attract-and-Kill: Lures baited with dodecyl propionate could draw pests to traps containing a killing agent.

-

Pest Monitoring: Traps baited with dodecyl propionate could be used to monitor pest populations, allowing for more precise and timely application of control measures.

Application II: Contact Insecticide and Acaricide

Fatty acids and their ester derivatives are known to have insecticidal properties, often acting as contact pesticides that disrupt the physical or physiological processes of soft-bodied insects and mites.[8]

Postulated Mechanism: The lipophilic nature of dodecyl propionate allows it to dissolve and disrupt the waxy epicuticle of an insect's exoskeleton. This can lead to rapid water loss and dehydration. Furthermore, it may penetrate the cuticle and interfere with cell membrane integrity or disrupt respiratory functions by blocking spiracles.

Potential Uses:

-

Broad-Spectrum Insecticide: Could be effective against soft-bodied pests like aphids, whiteflies, thrips, and spider mites.

-

Adjuvant/Synergist: Its ability to disrupt the insect cuticle could enhance the penetration and efficacy of other conventional insecticides, potentially lowering required application rates. Fatty acid esters are already used as formulation aids and adjuvants in pesticide products.[9][10]

Application III: Antifungal Agent

The propionate moiety of the molecule is of particular interest. Propionic acid and its salts, such as calcium propionate, are widely used as effective mold inhibitors in food and animal feed.[11][12][13][14] The fungistatic mechanism of propionate involves the inhibition of key metabolic enzymes like pyruvate dehydrogenase within the fungal cell.[15]

Postulated Mechanism: Dodecyl propionate, upon contact with fungal spores or mycelia, may be hydrolyzed by fungal lipases, releasing propionic acid. This localized release could inhibit fungal growth. The dodecyl (C12) chain could also act as a surfactant, disrupting the fungal cell membrane and enhancing the delivery of the active propionate group into the cell. Studies have shown that calcium propionate can inhibit the growth of fungicide-resistant plant pathogens.[16]

Potential Uses:

-

Foliar Fungicide: For the control of pathogenic fungi like powdery mildews, rusts, and various molds on plant surfaces.

-

Post-Harvest Treatment: Application to harvested crops could prevent spoilage during storage and transport.

-

Soil Treatment: Could potentially suppress soil-borne fungal pathogens.

Experimental Validation Protocols

To validate these postulated applications, a series of rigorous, self-validating bioassays must be conducted. The following protocols provide a starting point for researchers.

Protocol: Evaluating Semiochemical Activity

This workflow is designed to determine if a target insect pest can detect and respond to dodecyl propionate.

Objective: To measure the electrical response of an insect's antenna to dodecyl propionate, providing direct evidence of olfactory detection.[17][18][19]

Methodology:

-

Preparation of Stimulus: Prepare serial dilutions of dodecyl propionate (e.g., 0.1 ng/µL to 100 ng/µL) in a high-purity volatile solvent like hexane. Apply 10 µL of each dilution onto a small piece of filter paper. A solvent-only filter paper serves as the negative control.

-

Antenna Preparation: Immobilize a live insect (e.g., a key lepidopteran pest) and carefully excise one antenna at its base. Mount the antenna between two electrodes using conductive gel.

-

Stimulus Delivery: Place the filter paper inside a Pasteur pipette. Puff a controlled, purified airstream through the pipette, directing the volatilized compound over the antennal preparation.

-

Data Recording: Record the resulting depolarization (voltage change) from the antenna using an EAG system. A significantly higher amplitude response to dodecyl propionate compared to the solvent control indicates detection.

Rationale: EAG is a rapid screening tool.[19] A positive EAG response is a prerequisite for any behavioral effect and justifies moving to more complex behavioral assays. The dose-response curve generated helps identify the optimal concentration range for behavioral testing.

Objective: To assess the behavioral response (attraction or repulsion) of an insect to dodecyl propionate in a controlled environment.

Methodology:

-

Apparatus: Use a multi-arm olfactometer (e.g., a Y-tube or four-arm olfactometer) with a purified, humidified air supply.

-

Treatment Application: Place a filter paper treated with an EAG-active concentration of dodecyl propionate in the airstream of one arm. Place a solvent control in another arm.

-

Insect Release: Release an individual insect at the downwind end of the olfactometer.

-

Data Collection: Record the arm the insect first enters and the total time spent in each arm over a set period (e.g., 10 minutes). Repeat with a statistically significant number of insects.

-

Statistical Analysis: Use a Chi-squared test to determine if the choice distribution is significantly different from random, and a t-test or ANOVA to compare time spent in each arm.

Rationale: This assay directly links olfactory detection (from EAG) to a behavioral outcome. A statistically significant preference for the treatment arm indicates attraction, while avoidance indicates repulsion.

Protocol: Assessing Contact Insecticidal Efficacy

This protocol determines the direct toxicity of dodecyl propionate to a target pest.[20][21][22][23]

Methodology:

-

Stock Solution: Prepare a series of concentrations of dodecyl propionate in a suitable solvent containing a small amount of non-ionic surfactant (e.g., Triton X-100) to ensure emulsification in water. A water-surfactant solution serves as the control.

-

Leaf-Dip Bioassay:

-

Select uniform, unsprayed leaves from the host plant of the target pest (e.g., cabbage leaves for diamondback moth larvae).

-

Dip each leaf for 10 seconds in a test solution and allow it to air dry completely.

-

Place each treated leaf in a ventilated container (e.g., a Petri dish with a moist filter paper).

-

Introduce a known number of insects (e.g., 10-20 larvae) into each container.

-

-

Data Collection: Assess mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

-

Data Analysis: Use probit analysis to calculate the LC50 (Lethal Concentration for 50% of the population) and LC90 values.

Rationale: The leaf-dip method simulates the exposure an insect would receive on a treated plant surface. Probit analysis is the standard statistical method for determining dose-response relationships in toxicology, providing a robust quantitative measure of toxicity.[21]

Table 2: Hypothetical Dose-Response Data for Dodecyl Propionate against Myzus persicae

| Concentration (ppm) | No. of Aphids Tested | No. of Aphids Dead (48h) | % Mortality |

| 0 (Control) | 100 | 4 | 4.0% |

| 250 | 100 | 15 | 15.0% |

| 500 | 100 | 38 | 38.0% |

| 1000 | 100 | 55 | 55.0% |

| 2000 | 100 | 89 | 89.0% |

| 4000 | 100 | 98 | 98.0% |

Protocol: Determining Antifungal Properties

This in vitro assay evaluates the ability of dodecyl propionate to inhibit the growth of pathogenic fungi.[24][25][26]

Methodology:

-

Medium Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave and cool to approximately 45-50°C.

-

Poisoned Food Technique:

-

Add dodecyl propionate (emulsified with a surfactant) to the molten agar to achieve a range of final concentrations (e.g., 50, 100, 250, 500 ppm). Pour the amended agar into sterile Petri dishes.

-

A control plate should contain only the surfactant at the highest concentration used.

-

-

Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (Effective Concentration for 50% inhibition).

Rationale: This method provides a direct measure of the fungistatic or fungicidal activity of the compound. It is a widely accepted primary screening method for new antifungal agents due to its simplicity and reproducibility.[24]

Safety, Toxicology, and Environmental Fate

While dodecyl propionate is used as a food and fragrance agent, its application in agriculture at higher concentrations requires a thorough safety assessment.[1][2] Propionates are generally recognized as safe (GRAS) by regulatory bodies like the FDA.[14] However, ecotoxicological studies on non-target organisms (e.g., pollinators, aquatic life) and environmental persistence studies would be mandatory before any large-scale field application. The high lipophilicity suggests a potential for bioaccumulation, which must be investigated.

Conclusion and Future Directions

Dodecyl propionate presents a compelling, yet unproven, candidate for development as a multi-faceted agricultural tool. Its known role as a semiochemical is the most promising avenue for immediate investigation, offering the potential for highly specific, non-toxic pest management strategies. Its potential as a contact insecticide and antifungal agent, derived from the known properties of fatty acid esters and propionates, warrants systematic evaluation.

The protocols outlined in this guide provide a clear, scientifically robust framework for researchers to validate these applications. Future work should focus on screening dodecyl propionate against a wide range of agricultural pests and pathogens, optimizing formulations to enhance stability and efficacy, and conducting comprehensive safety and environmental impact assessments. Successful validation could introduce a novel, potentially bio-rational active ingredient to the integrated pest management (IPM) toolbox.

References

-

The Good Scents Company. (n.d.). Dodecyl propionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80354, Dodecyl propionate. Retrieved from [Link]

-

Brouette-Lahlou, I., Vernet-Maury, E., & Chastrette, M. (1991). Dodecyl propionate, attractant from rat pup preputial gland: Characterization and identification. Journal of Chemical Ecology, 17(6), 1333–1345. Available from: [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]

-

ResearchGate. (2020). Where to buy the pheromone dodecyl propionate? Retrieved from [Link]

-

Hunduma, G., Assefa, F., & Abebe, E. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PLoS ONE, 20(10), e0291937. Available from: [Link]

-

Plapp, F. W., Jr. (1992). Bioassays for Monitoring Insecticide Resistance. Resistant Pest Management Newsletter, 4(1). Available from: [Link]

-

De Zio, E., Fornasier, F., & Stocco, G. (2021). Capped polyethylene glycol esters of fatty acids as novel active principles for weed control. Pest Management Science, 77(11), 5097–5106. Available from: [Link]

-

Kim, J. H., & Lee, D. G. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7), fow089. Available from: [Link]

-

Syntech. (n.d.). Electroantennography. Retrieved from [Link]

-

JoVE. (2021). Electroantennogram Protocol for Mosquitoes. Journal of Visualized Experiments. Retrieved from [Link]

-

Brock, M., & Buckel, W. (2004). On the mechanism of action of the antifungal agent propionate. European Journal of Biochemistry, 271(15), 3227–3241. Available from: [Link]

-

Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21. Available from: [Link]

-

Ali, A. A., Al-meanazel, O. T., Al-Tawaha, A. R., & Al-Qaisi, K. M. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants, 11(15), 2028. Available from: [Link]

-

United States Environmental Protection Agency. (n.d.). Inert Reassessment - PEF Fatty Acid Esters. Retrieved from [Link]

-

Manthey, J. A., & Tisserat, B. (1995). Methyl Esters of Fatty Acids as Pesticide Formulation and Application Aids. Journal of the American Oil Chemists' Society, 72(11), 1375-1379. Available from: [Link]

-

FooDB. (2018). Showing Compound Dodecyl propionate (FDB009343). Retrieved from [Link]

-

Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available from: [Link]

-

Nanjing Chemical Material Corp. (n.d.). New Food Additive: Calcium Propionate. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Antifungal Activity Screening of Crude Extracts of Soil Fungi against Plant Pathogenic Fungi. Retrieved from [Link]

-

Leal, W. S., & Cardé, R. T. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (62), e3812. Available from: [Link]

-

Poudel, B., & Abd-Elmagid, A. (2023). Efficacy of calcium propionate against fungicide-resistant fungal plant pathogens and suppression of botrytis blight of ornamental flowers. Plant Disease, 107(11), 3469-3478. Available from: [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). Fatty acids (generic C7-C18). Retrieved from [Link]

-

ResearchGate. (n.d.). Electroantennographic analysis. EAG response of an E-strain European corn borer (Ostrinia nubilalis) excised antenna. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding Calcium Propionate: A Versatile Food Additive. Retrieved from [Link]

-

Brouette-Lahlou, I., & Vernet-Maury, E. (1999). The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone. Physiology & Behavior, 66(3), 439-446. Available from: [Link]

-

Tabib, Z., & Hamilton, P. B. (1988). Studies of the Fungistatic Activity of Antifungal Compounds in Mash and Pelleted Feeds. Poultry Science, 67(9), 1225-1231. Available from: [Link]

-

Scientific Papers Series A. Agronomy. (n.d.). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Retrieved from [Link]

-

Zenodo. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Retrieved from [Link]

-

Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(18), 42-53. Available from: [Link]

-

Ignacimuthu, S., & Pavunraj, M. (2008). Growth Inhibitory Activity of Fatty Acid Methyl Esters in the Whole Seed Oil of Madagascar Periwinkle (Apocyanaceae) Against Helicoverpa armigera. Journal of Economic Entomology, 101(2), 329-333. Available from: [Link]

-

GovInfo. (n.d.). House Fly Attractants and Arrestante: Screening of Chemicals Possessing Cyanide, Thiocyanate, or Isothiocyanate Radicals. Retrieved from [Link]

-

Tura, D., & Gari, G. (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Evidence-Based Complementary and Alternative Medicine, 2022, 9976883. Available from: [Link]

-

Healthline. (2020). Calcium Propionate: Uses and Safety. Retrieved from [Link]

-

JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments. Retrieved from [Link]

-

National Organic Standards Board. (2002). CFNP TAP Review Calcium Propionate 8/12/2002. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentafluoropropionic acid, dodecyl ester (CAS 6222-04-4). Retrieved from [Link]

Sources

- 1. dodecyl propionate, 6221-93-8 [thegoodscentscompany.com]

- 2. Dodecyl propionate | C15H30O2 | CID 80354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodecyl propionate, attractant from rat pup preputial gland: Characterization and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound Dodecyl propionate (FDB009343) - FooDB [foodb.ca]

- 5. Semiochemical compound: Dodecyl propionate | C15H30O2 [pherobase.com]

- 6. researchgate.net [researchgate.net]

- 7. The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids (generic C7-C18) [sitem.herts.ac.uk]

- 9. epa.gov [epa.gov]

- 10. dl.astm.org [dl.astm.org]

- 11. New Food Additive: Calcium Propionate - Nanjing Chemical Material Corp. [njchm.com]

- 12. Understanding Calcium Propionate: A Versatile Food Additive - Oreate AI Blog [oreateai.com]

- 13. Studies of the fungistatic activity of antifungal compounds in mash and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium Propionate: Uses and Safety [healthline.com]

- 15. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy of calcium propionate against fungicide-resistant fungal plant pathogens and suppression of botrytis blight of ornamental flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ockenfels-syntech.com [ockenfels-syntech.com]

- 18. Electroantennogram Protocol for Mosquitoes - JoVE Journal [jove.com]

- 19. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. entomoljournal.com [entomoljournal.com]

- 22. journals.rdagriculture.in [journals.rdagriculture.in]

- 23. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]

- 24. In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Purity Isolation of Crude Dodecyl Propionate

Abstract & Introduction

Dodecyl propionate (also known as lauryl propionate) is a fatty alcohol ester with applications ranging from flavor and fragrance agents to its role as a semiochemical in biological studies.[1][2][3] For researchers, scientists, and drug development professionals, the purity of such compounds is paramount, as impurities can significantly impact experimental outcomes, toxicity profiles, and product stability. This document provides a comprehensive guide to the purification of crude dodecyl propionate, typically synthesized via Fischer esterification of 1-dodecanol and propionic acid.

The primary impurities in a crude reaction mixture often include unreacted starting materials (1-dodecanol and propionic acid), the acid catalyst (commonly sulfuric or tosic acid), and water, which is a byproduct of the reaction.[4][5] The choice of purification strategy is dictated by the impurity profile and the final purity required. This guide details a multi-step purification workflow, from initial work-up to high-purity chromatographic separation, explaining the rationale behind each step to ensure a robust and reproducible process.

Understanding the Components: Physical Properties

A successful purification relies on exploiting the differences in the physical properties of the target compound and its contaminants. Dodecyl propionate is a non-polar, water-insoluble liquid.[6] Key physical properties are summarized below, providing the basis for the separation techniques described.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility | Key Characteristic |

| Dodecyl Propionate | 242.40 | 166-168 @ 20 mmHg[7] | Insoluble[6] | Target Ester |

| 1-Dodecanol | 186.34 | 259 @ 760 mmHg | Insoluble | Unreacted Alcohol |

| Propionic Acid | 74.08 | 141 @ 760 mmHg | Miscible | Unreacted Acid |

| Sulfuric Acid (Catalyst) | 98.08 | 337 @ 760 mmHg | Miscible | Catalyst |

| Sodium Propionate | 96.06 | Decomposes | Soluble | Neutralized Acid |

Data sourced from PubChem and The Good Scents Company.[6][7]

The significant differences in boiling points and water solubilities are the primary levers for purification.

Purification Workflow Overview

The purification of crude dodecyl propionate is a sequential process designed to remove specific classes of impurities at each stage. The general workflow involves an initial extractive work-up to remove acidic and water-soluble components, followed by distillation to separate the product from non-volatile or high-boiling impurities. For applications demanding the highest purity, column chromatography is employed as a final polishing step.

Caption: General purification workflow for crude dodecyl propionate.

Experimental Protocols

Protocol 1: Extractive Work-up to Remove Acidic Impurities

Causality: The first step targets the removal of the acid catalyst (e.g., H₂SO₄) and any unreacted propionic acid. A weak base, such as sodium bicarbonate (NaHCO₃), is used to neutralize these acidic components, converting them into their corresponding sodium salts.[8][9] These salts are highly soluble in water and can thus be easily separated from the water-insoluble organic layer containing the desired ester. Using a weak base prevents the potential hydrolysis of the ester product, which could occur under strongly basic conditions.

Materials:

-

Crude dodecyl propionate reaction mixture

-

Separatory funnel (appropriately sized)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Erlenmeyer flask

-

pH paper or meter

Procedure:

-

Allow the crude reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of saturated NaHCO₃ solution to the funnel.

-

Caution: Stopper the funnel and invert it gently. Immediately open the stopcock to vent the CO₂ gas produced from the neutralization reaction. Failure to vent can lead to excessive pressure buildup.

-

Continue to shake gently with frequent venting until gas evolution ceases.

-

Allow the layers to separate completely. The upper layer is typically the organic phase containing the dodecyl propionate, while the lower layer is the aqueous phase.

-

Drain the lower aqueous layer and check its pH to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with fresh NaHCO₃ solution.

-

Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.

-

Finally, wash the organic layer with an equal volume of brine. The brine wash helps to break up any emulsions and reduces the amount of dissolved water in the organic phase.

-

Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

Protocol 2: Drying the Organic Phase

Causality: After the aqueous washes, the organic layer is saturated with a small amount of water. Water can interfere with subsequent distillation and must be removed. Anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are used to sequester this water by forming hydrates.

Materials:

-

Washed organic layer from Protocol 4.1

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Clean, dry Erlenmeyer flask

-

Filter funnel and filter paper or cotton plug

Procedure:

-

Add a small amount (1-2 spatula scoops) of anhydrous MgSO₄ to the Erlenmeyer flask containing the organic layer.

-

Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of MgSO₄ until some of the powder remains free-flowing, indicating that all the water has been absorbed.

-

Allow the mixture to stand for 10-15 minutes to ensure complete drying.

-

Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a clean, dry round-bottom flask suitable for distillation.

Protocol 3: Purification by Vacuum Distillation

Causality: Distillation separates components based on differences in their boiling points.[8] The target ester, dodecyl propionate, has a significantly lower boiling point than the unreacted 1-dodecanol. However, its boiling point at atmospheric pressure is high, and heating to that temperature could risk decomposition. Vacuum distillation is employed to lower the boiling points of the components, allowing for separation at a lower, safer temperature.

Materials:

-

Dried, crude dodecyl propionate in a round-bottom flask

-

Distillation apparatus (heating mantle, Claisen adapter, thermometer, condenser, vacuum adapter, receiving flasks)

-

Vacuum pump with a cold trap

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Add boiling chips or a magnetic stir bar to the distillation flask containing the dried crude product.

-

Begin slowly applying vacuum to the system. Monitor the pressure using a manometer.

-

Once the desired pressure is stable (e.g., 20 mmHg), begin gently heating the distillation flask.

-

Collect any low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or other volatile impurities.

-

Monitor the temperature at the still head. As the dodecyl propionate begins to distill, the temperature should stabilize near its boiling point at the system's pressure (approx. 166-168 °C at 20 mmHg).[7]

-

Collect the main fraction in a clean, pre-weighed receiving flask.

-

Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation. The residue in the distillation flask will contain the higher-boiling 1-dodecanol and any non-volatile impurities.

-

Allow the apparatus to cool completely before releasing the vacuum.

Protocol 4: High-Purity Purification by Column Chromatography

Causality: For applications requiring purity greater than 99%, column chromatography is the method of choice.[10][11] This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it. Dodecyl propionate is a relatively non-polar molecule. It will travel faster through the silica column than more polar impurities like any residual 1-dodecanol.

Materials:

-

Distilled dodecyl propionate

-

Chromatography column

-

Silica gel (60 Å, 230-400 mesh)

-

Mobile phase: Hexane/Ethyl Acetate mixture (e.g., 98:2 v/v)

-

Collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plate and chamber for monitoring

Procedure:

-

Prepare the Column: Securely pack a chromatography column with silica gel using a slurry method with the mobile phase.

-

Load the Sample: Dissolve a small amount of the distilled dodecyl propionate in a minimal volume of the mobile phase. Carefully load this solution onto the top of the silica gel bed.

-

Elution: Begin passing the mobile phase through the column, applying gentle air pressure if necessary to maintain a steady flow rate.

-

Fraction Collection: Collect the eluent in small, sequential fractions.

-

Monitoring: Monitor the separation using TLC. Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize the spots (e.g., using a potassium permanganate stain). Dodecyl propionate will have a higher Rf value (travel further up the plate) than the more polar 1-dodecanol.

-

Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the high-purity dodecyl propionate.

Validation and Quality Control

To validate the purity of the final product, several analytical techniques can be employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and determine the percentage purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹) and the absence of hydroxyl groups (O-H stretch around 3300 cm⁻¹) from the starting alcohol.

Conclusion

The purification of crude dodecyl propionate is a systematic process that effectively removes starting materials, catalysts, and byproducts. A combination of extractive work-up and vacuum distillation is sufficient for most research applications, yielding a product with >95% purity. For applications demanding higher purity, column chromatography serves as an excellent final polishing step. The protocols and rationale provided in this guide offer a robust framework for researchers to obtain high-quality dodecyl propionate for their scientific endeavors.

References

-

FooDB. (2018). Showing Compound Dodecyl propionate (FDB009343). Food Database. [Link]

-

Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

The Good Scents Company. (n.d.). dodecyl propionate, 6221-93-8. The Good Scents Company Information System. [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl propionate. PubChem Compound Database. [Link]

-

ResearchGate. (2016). How to purify esterefication product?. [Link]

-

Kastratović, V., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. [Link]

- Arkema France. (2016). Liquid-liquid extraction method for the production of acrylic esters.

-

Bigović, M., & Kastratović, V. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

-

Benner, E. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]

-

Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. [Link]

-

Institute for Research in Schools. (n.d.). Towards Greener Fragrances Esterification Reactions With Ionic Liquids. [Link]

-

Brouette-Lahlou, I., et al. (1995). The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone. Physiology & Behavior. [Link]

-

Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

-

Lin, F-Y., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules. [Link]

-

Patris, J., et al. (1993). Dodecyl propionate, attractant from rat pup preputial gland: Characterization and identification. Journal of Chemical Ecology. [Link]

-

Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]

-

LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

-

Prusiner, S. B., et al. (1984). Purification and structural studies of a major scrapie prion protein. Cell. [Link]

-

Santus, G. C., & Baker, R. W. (1993). Synthesis and Enhancing Effect of Dodecyl 2-(N,N-dimethylamino)propionate on the Transepidermal Delivery of Indomethacin, Clonidine, and Hydrocortisone. Journal of Pharmaceutical Sciences. [Link]

-

The Pherobase. (n.d.). Semiochemical compound: Dodecyl propionate. [Link]

-

The Pherobase. (n.d.). Semiochemical compound: Dodecyl propionate. [Link]

Sources

- 1. Showing Compound Dodecyl propionate (FDB009343) - FooDB [foodb.ca]